56‑Fold Higher Catalytic Efficiency of TAME over BAPNA for Purified Fish Trypsin Esterase vs. Amidase Activity
In a direct head-to-head kinetic characterization of purified smooth hound (Mustelus mustelus) trypsin, TAME exhibited vastly superior catalytic efficiency relative to the commonly used amidase substrate BAPNA [1]. When TAME was the substrate, the catalytic constant k_cat was 59.15 ± 2.2 s⁻¹ and the Michaelis constant K_m was 0.156 ± 0.01 mM, yielding a catalytic efficiency (k_cat / K_m) of ~379 s⁻¹ mM⁻¹. For BAPNA under identical conditions, k_cat was 2.62 ± 0.11 s⁻¹ and K_m 0.387 ± 0.02 mM, corresponding to a catalytic efficiency of ~6.8 s⁻¹ mM⁻¹ [1]. This represents an approximately 56‑fold advantage for TAME – a difference rooted in the inherently faster hydrolysis of the ester bond compared with the amide bond in BAPNA. Furthermore, the enzyme displayed an esterase‑specific activity on TAME that was four times greater than its amidase‑specific activity on BAPNA when measured under the same standard assay conditions [1].
| Evidence Dimension | Catalytic efficiency (k_cat / K_m) of purified marine fish trypsin |
|---|---|
| Target Compound Data | k_cat = 59.15 ± 2.2 s⁻¹; K_m = 0.156 ± 0.01 mM; k_cat / K_m ≈ 379 s⁻¹ mM⁻¹. Esterase‑specific activity on TAME 4× higher than amidase activity on BAPNA. |
| Comparator Or Baseline | BAPNA (Nα‑benzoyl‑DL‑arginine‑p‑nitroanilide): k_cat = 2.62 ± 0.11 s⁻¹; K_m = 0.387 ± 0.02 mM; k_cat / K_m ≈ 6.8 s⁻¹ mM⁻¹. |
| Quantified Difference | ~56-fold (k_cat / K_m ratio); 4‑fold (specific activity ratio) |
| Conditions | Purified anionic trypsin from smooth hound intestine; assay at pH 8.5, 50 °C. |
Why This Matters
The 56‑fold higher catalytic efficiency means that TAME‑based assays can achieve equivalent signal at substantially lower enzyme concentrations or shorter incubation times, directly reducing reagent cost and increasing throughput in trypsin activity screening protocols.
- [1] Bougatef A, et al. Biochemical properties of anionic trypsin acting at high concentration of NaCl purified from the intestine of smooth hound (Mustelus mustelus). J Agric Food Chem. 2010;58(10):6021–6027. View Source
